8-Amino-2-(4-aminophenyl)chromen-4-one vs. 6-Hydroxy Analog: p56lck Kinase Inhibition Potency Comparison
The target compound (8-amino-2-(4-aminophenyl)chromen-4-one) is substantially less potent as a p56lck tyrosine kinase inhibitor compared to its 6-hydroxy analog aminogenistein [1]. This difference is critical for research applications requiring a weaker or more selective kinase inhibition profile versus a potent LCK inhibitor . The data derive from in vitro protein-tyrosine kinase activity assays conducted under standardized ATP conditions [1].
| Evidence Dimension | p56lck tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 123,000 nM (123 μM) |
| Comparator Or Baseline | Aminogenistein (2-(4-aminophenyl)-6-hydroxy-chromen-4-one): 1,200 nM (1.2 μM) |
| Quantified Difference | Target compound is approximately 100-fold less potent (higher IC50) than aminogenistein |
| Conditions | In vitro protein-tyrosine kinase activity of p56lck enzyme in presence of 50 μM ATP |
Why This Matters
This quantitative difference directly informs procurement decisions: aminogenistein is the preferred tool compound for potent LCK inhibition, whereas 8-amino-2-(4-aminophenyl)chromen-4-one provides a substantially weaker alternative that may be useful as a control, for SAR baseline studies, or for applications where strong LCK inhibition is undesirable.
- [1] BindingDB BDBM50037410. 8-Amino-2-(4-amino-phenyl)-chromen-4-one: p56lck IC50 = 1.23E+5 nM. Purdue University / ChEMBL. Data accessed via BindingDB. View Source
